molecular formula C23H39N3O3 B6071802 1-[[[3-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol

1-[[[3-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol

Cat. No.: B6071802
M. Wt: 405.6 g/mol
InChI Key: BFRHSLCIAWABNE-UHFFFAOYSA-N
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Description

1-[[[3-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol is a complex organic compound that features a cyclohexanol core with multiple functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[[3-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperazine derivative: The initial step involves the synthesis of 4-ethylpiperazine from piperazine and ethyl bromide under basic conditions.

    Attachment of the hydroxypropoxy group: The next step involves the reaction of the piperazine derivative with epichlorohydrin to introduce the hydroxypropoxy group.

    Formation of the phenylmethylamino intermediate: The intermediate is then synthesized by reacting the hydroxypropoxy-piperazine compound with benzylamine.

    Cyclohexanol core attachment: Finally, the phenylmethylamino intermediate is reacted with cyclohexanone under reductive amination conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[[[3-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce any double bonds present.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated or hydrogenated products.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[[[3-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[[[3-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpiperazine
  • 1-(2-Hydroxyethyl)piperazine
  • 1-(2-Aminoethyl)piperazine

Uniqueness

1-[[[3-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[[[3-[3-(4-ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N3O3/c1-2-25-11-13-26(14-12-25)17-21(27)18-29-22-8-6-7-20(15-22)16-24-19-23(28)9-4-3-5-10-23/h6-8,15,21,24,27-28H,2-5,9-14,16-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRHSLCIAWABNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=CC(=C2)CNCC3(CCCCC3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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